Cas no 859850-71-8 (6-(Piperidin-1-yl)picolinaldehyde)

6-(Piperidin-1-yl)picolinaldehyde is an important organic compound utilized in the synthesis of heterocyclic compounds. Its unique structure, featuring a piperidine ring and picolinyl group, offers versatility in various chemical reactions. The compound is known for its high purity and stability, making it suitable for research and development applications. It is also effective in the synthesis of pharmacologically active compounds, providing researchers with a valuable tool in drug discovery.
6-(Piperidin-1-yl)picolinaldehyde structure
859850-71-8 structure
Product name:6-(Piperidin-1-yl)picolinaldehyde
CAS No:859850-71-8
MF:C11H14N2O
Molecular Weight:190.241662502289
MDL:MFCD08543443
CID:719615
PubChem ID:18525732

6-(Piperidin-1-yl)picolinaldehyde 化学的及び物理的性質

名前と識別子

    • 6-(Piperidin-1-yl)picolinaldehyde
    • 2-Pyridinecarboxaldehyde,6-(1-piperidinyl)-
    • 6-(PIPERIDIN-1-YL)PYRIDINE-2-CARBOXALDEHYDE 97
    • 6-piperidin-1-ylpyridine-2-carbaldehyde
    • 6-piperidinopyridine-2-carbaldehyde
    • 2-Formyl-6-(piperidin-1-yl)pyridine
    • 6-(piperidin-1-yl)pyridine-2-carbaldehyde
    • 6-piperidylpyridine-2-carbaldehyde
    • 6-(1-Piperidinyl)-2-pyridinecarboxaldehyde (ACI)
    • J-518992
    • DTXSID40594493
    • CS-0456500
    • DB-010430
    • AKOS006220674
    • O11511
    • MFCD08543443
    • 6-(Piperidin-1-yl)pyridine-2-carboxaldehyde
    • 6-piperidinopyridine-2-carbaldehyde, AldrichCPR
    • SB41445
    • CFKVMXWXARUDQI-UHFFFAOYSA-N
    • DS-4606
    • SCHEMBL4536227
    • 859850-71-8
    • MDL: MFCD08543443
    • インチ: 1S/C11H14N2O/c14-9-10-5-4-6-11(12-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2
    • InChIKey: CFKVMXWXARUDQI-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC=C(N2CCCCC2)N=1

計算された属性

  • 精确分子量: 190.11100
  • 同位素质量: 190.110613074g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 190
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 33.2Ų

じっけんとくせい

  • 密度みつど: 1.141
  • Boiling Point: 344°C at 760 mmHg
  • フラッシュポイント: 161.9°C
  • Refractive Index: 1.586
  • PSA: 33.20000
  • LogP: 1.94940

6-(Piperidin-1-yl)picolinaldehyde Security Information

  • 危害声明: Irritant
  • 危険カテゴリコード: 22
  • 危険物標識: Xn

6-(Piperidin-1-yl)picolinaldehyde 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-(Piperidin-1-yl)picolinaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Apollo Scientific
OR9657-1g
6-(Piperidin-1-yl)pyridine-2-carboxaldehyde
859850-71-8 97%
1g
£250.00 2024-05-24
abcr
AB200433-1 g
6-Piperidinopyridine-2-carbaldehyde, 95%; .
859850-71-8 95%
1g
€278.50 2022-03-25
TRC
P475485-100mg
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100mg
$ 250.00 2022-06-03
Chemenu
CM124035-1g
6-(piperidin-1-yl)picolinaldehyde
859850-71-8 95%
1g
$404 2021-08-05
abcr
AB200433-1g
6-Piperidinopyridine-2-carbaldehyde, 95%; .
859850-71-8 95%
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€1207.50 2024-04-16
abcr
AB200433-250mg
6-Piperidinopyridine-2-carbaldehyde, 95%; .
859850-71-8 95%
250mg
€515.00 2024-04-16
Ambeed
A495316-1g
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859850-71-8 95+%
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$295.0 2024-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1527167-1g
6-(Piperidin-1-yl)picolinaldehyde
859850-71-8 98%
1g
¥2779.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1527167-250mg
6-(Piperidin-1-yl)picolinaldehyde
859850-71-8 98%
250mg
¥1103.00 2024-07-28
Crysdot LLC
CD11042951-1g
6-(Piperidin-1-yl)picolinaldehyde
859850-71-8 95+%
1g
$377 2024-07-18

6-(Piperidin-1-yl)picolinaldehyde 関連文献

6-(Piperidin-1-yl)picolinaldehydeに関する追加情報

Introduction to 6-(Piperidin-1-yl)picolinaldehyde (CAS No. 859850-71-8)

6-(Piperidin-1-yl)picolinaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 859850-71-8, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aldehyde features a piperidine moiety linked to a picolinaldehyde backbone, making it a versatile intermediate for the development of novel therapeutic agents. The unique structural attributes of this compound have garnered attention in recent years due to its potential applications in drug discovery and medicinal chemistry.

The molecular framework of 6-(Piperidin-1-yl)picolinaldehyde consists of a six-membered nitrogen-containing ring (piperidine) attached to a substituted benzene ring with an aldehyde functional group at the 2-position. This configuration endows the compound with both lipophilic and hydrogen-bonding capabilities, which are crucial for its interaction with biological targets. The presence of the aldehyde group further enhances its reactivity, allowing for diverse chemical modifications that can be exploited in synthetic pathways.

In recent years, there has been growing interest in exploring the pharmacological properties of piperidine derivatives, particularly those incorporating aldehyde functionalities. These compounds have shown promise as scaffolds for small-molecule drugs due to their ability to modulate various biological pathways. For instance, studies have demonstrated that piperidine-based aldehydes can interact with enzymes and receptors involved in inflammation, pain signaling, and neurodegenerative diseases. The structural flexibility of 6-(Piperidin-1-yl)picolinaldehyde makes it an attractive candidate for further investigation in these areas.

One of the most compelling aspects of 6-(Piperidin-1-yl)picolinaldehyde is its utility as a building block in medicinal chemistry. The aldehyde group can participate in condensation reactions with various nucleophiles, such as amines and hydrazines, to form Schiff bases and other heterocyclic compounds. These derivatives often exhibit enhanced bioactivity and can be further optimized to improve pharmacokinetic profiles. Recent research has highlighted the synthesis of novel piperidine-picolinaldehyde hybrids that exhibit potent inhibitory effects on enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses.

The synthesis of 6-(Piperidin-1-yl)picolinaldehyde typically involves multi-step organic transformations starting from commercially available precursors. A common approach involves the condensation of picolinonitrile with piperidine derivatives under acidic or basic conditions, followed by hydrolysis to yield the desired aldehyde. Advances in catalytic methods have also enabled more efficient and sustainable synthetic routes, reducing the environmental impact of production processes. These innovations are particularly important in the context of green chemistry, where minimizing waste and energy consumption are paramount.

In addition to its pharmaceutical applications, 6-(Piperidin-1-yl)picolinaldehyde has found utility in materials science and agrochemical research. Its ability to form stable complexes with metal ions makes it a valuable ligand in coordination chemistry, where such complexes can be used as catalysts or sensors. Furthermore, derivatives of this compound have been explored as potential intermediates in the synthesis of agrochemicals that target plant pathogens and pests. The versatility of 6-(Piperidin-1-yl)picolinaldehyde underscores its importance across multiple scientific disciplines.

The biological activity of 6-(Piperidin-1-yl)picolinaldehyde has been extensively studied in recent years, with several investigations focusing on its potential as an anti-inflammatory agent. Preclinical studies have shown that certain derivatives exhibit significant reductions in pro-inflammatory cytokine production, suggesting their therapeutic efficacy against conditions such as rheumatoid arthritis and inflammatory bowel disease. The precise mechanism of action remains under investigation, but preliminary data suggest that these compounds modulate signaling pathways involving nuclear factor kappa B (NFκB) and mitogen-activated protein kinases (MAPKs).

Another area of interest is the neuroprotective potential of 6-(Piperidin-1-yl)picolinaldehyde derivatives. Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by oxidative stress and protein misfolding, both of which can be mitigated by compounds that enhance antioxidant defenses or correct protein aggregation. In vitro studies have demonstrated that certain piperidine-picolinaldehyde analogs can inhibit the formation of amyloid-beta plaques and alpha-synuclein aggregates, key pathological features associated with these diseases. These findings highlight the compound's promise as a lead molecule for developing novel neuroprotective therapies.

The chemical reactivity of the aldehyde group in 6-(Piperidin-1-yl)picolinaldehyde also opens up possibilities for exploring its role in photodynamic therapy (PDT). Aldehydes can be converted into photosensitizers upon reaction with certain reagents, generating compounds that produce reactive oxygen species upon exposure to light. Such photosensitizers have been used effectively in cancer treatment due to their ability to induce apoptosis in malignant cells. Research is ongoing to optimize 6-(Piperidin-1-yl)picolinaldehyde derivatives for use as photosensitizing agents, with initial results showing promising anticancer activity both in vitro and in animal models.

The future directions for research on 6-(Piperidin-1-yl)picolinaldehyde are multifaceted and exciting. Advances in computational chemistry are enabling researchers to predict the binding affinities and interactions of this compound with biological targets more accurately, accelerating the drug discovery process. Additionally, high-throughput screening techniques are being employed to identify new derivatives with enhanced pharmacological properties. Collaborative efforts between academia and industry are also fostering innovation by combining expertise from different fields to develop next-generation therapeutics.

In conclusion,6-(Piperidin-1-yl)picolinaldehyde (CAS No. 859850-71-8) is a versatile compound with significant potential across pharmaceuticals, materials science, and agrochemicals. Its unique structural features make it an excellent scaffold for developing novel drugs targeting various diseases, while its chemical reactivity allows for diverse synthetic applications. As research continues to uncover new applications for this compound,6-(Piperidin-1-yipicolinaldehydewill undoubtedly remain at the forefrontof scientific exploration.

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